N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Description
This compound is a substituted acetamide derivative featuring a tetrahydroquinoxalinone core fused with a thiophenecarbonyl group and a 3,4-dichlorophenyl substituent. Its structural complexity arises from the hybridized heterocyclic system (tetrahydroquinoxalinone) and the dual electron-withdrawing chlorine atoms on the phenyl ring, which influence its electronic and steric properties. Such modifications are typically designed to enhance bioactivity, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial pathways .
Properties
Molecular Formula |
C21H15Cl2N3O3S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C21H15Cl2N3O3S/c22-13-8-7-12(10-14(13)23)24-19(27)11-17-20(28)25-15-4-1-2-5-16(15)26(17)21(29)18-6-3-9-30-18/h1-10,17H,11H2,(H,24,27)(H,25,28) |
InChI Key |
YZZHRKKWPZPOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoxaline Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene group is often introduced via a Friedel-Crafts acylation reaction, using thiophene-2-carbonyl chloride and a suitable Lewis acid catalyst.
Attachment of the Dichlorophenyl Group: This step involves the reaction of the intermediate with 3,4-dichloroaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Tetrahydroquinoxalinone Cores
- N-(4-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: This analogue replaces the dichlorophenyl and thiophenecarbonyl groups with a methoxyphenyl substituent.
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic resistance, which may improve pharmacokinetic profiles but reduce solubility .
Compounds with Alternative Heterocyclic Systems
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide: The thiazole ring replaces the tetrahydroquinoxalinone core, simplifying synthesis but reducing conformational rigidity. Hydrogen-bonding via the thiazole NH group enhances crystal packing, as evidenced by its R₂²(8) dimeric motifs .
- N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives: These compounds feature a planar quinoxaline core instead of the partially saturated tetrahydroquinoxalinone.
Comparative Physicochemical and Bioactivity Data
Table 2: Bioactivity and Physicochemical Properties
- Bioactivity : The thiophenecarbonyl group in the parent compound may enhance interaction with hydrophobic enzyme pockets, as seen in its potent anticancer activity. In contrast, the methoxyphenyl derivative’s COX-2 inhibition aligns with its reduced steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
